molecular formula C12H16N2O3 B11698278 Ethyl N-(Benzylcarbamoyl)glycinate CAS No. 91558-02-0

Ethyl N-(Benzylcarbamoyl)glycinate

Cat. No.: B11698278
CAS No.: 91558-02-0
M. Wt: 236.27 g/mol
InChI Key: JOGHOEBNQXZSDF-UHFFFAOYSA-N
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Description

Ethyl N-(Benzylcarbamoyl)glycinate is an organic compound with the molecular formula C12H16N2O3. It is a derivative of glycine, where the amino group is substituted with a benzylcarbamoyl group and the carboxyl group is esterified with ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-(Benzylcarbamoyl)glycinate can be synthesized through a multi-step process. One common method involves the reaction of glycine ethyl ester with benzyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane, under mild conditions, and may require a catalyst to proceed efficiently .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. This ensures a higher yield and purity of the product, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(Benzylcarbamoyl)glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Produces benzylcarbamoyl glycine and ethanol.

    Substitution: Produces various substituted derivatives depending on the reagent used.

    Oxidation and Reduction: Produces corresponding oxides or amines.

Scientific Research Applications

Ethyl N-(Benzylcarbamoyl)glycinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl N-(Benzylcarbamoyl)glycinate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a prodrug, releasing active compounds upon metabolic conversion. The benzylcarbamoyl group can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-(Phenylcarbamoyl)glycinate
  • Ethyl N-(Methylcarbamoyl)glycinate
  • Ethyl N-(Ethylcarbamoyl)glycinate

Uniqueness

Ethyl N-(Benzylcarbamoyl)glycinate is unique due to the presence of the benzyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds, which may have different substituents and, consequently, different reactivity and applications .

Properties

CAS No.

91558-02-0

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

ethyl 2-(benzylcarbamoylamino)acetate

InChI

InChI=1S/C12H16N2O3/c1-2-17-11(15)9-14-12(16)13-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H2,13,14,16)

InChI Key

JOGHOEBNQXZSDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)NCC1=CC=CC=C1

Origin of Product

United States

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